2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a pyrimidine moiety containing a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the piperazine ring. The final step involves the attachment of the pyrimidine moiety with the morpholine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[6-methyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-14-19(27-10-12-29-13-11-27)25-21(23-16)28-8-6-26(7-9-28)20-15-22-17-4-2-3-5-18(17)24-20/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUTSSPNHXCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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